Methyl 4-amino-2-(4-fluorophenyl)butanoate
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Overview
Description
Methyl 4-amino-2-(4-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2 It is characterized by the presence of an amino group, a fluorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(4-fluorophenyl)butanoate typically involves the esterification of 4-amino-2-(4-fluorophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophilic catalysts, mild to moderate temperatures.
Major Products Formed:
Oxidation: 4-amino-2-(4-fluorophenyl)butanoic acid.
Reduction: 4-amino-2-(4-fluorophenyl)butan-1-ol.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
Methyl 4-amino-2-(4-fluorophenyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- Methyl 2-amino-4-(4-fluorophenyl)butanoate
- Methyl 4-amino-2-(4-chlorophenyl)butanoate
- Methyl 4-amino-2-(4-bromophenyl)butanoate
Comparison: Methyl 4-amino-2-(4-fluorophenyl)butanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its chloro- and bromo-substituted analogs.
Properties
IUPAC Name |
methyl 4-amino-2-(4-fluorophenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)10(6-7-13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAZDQLYJHJQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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